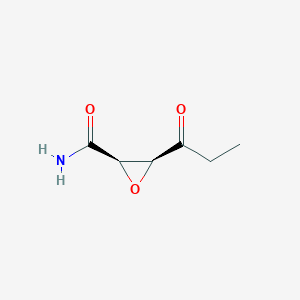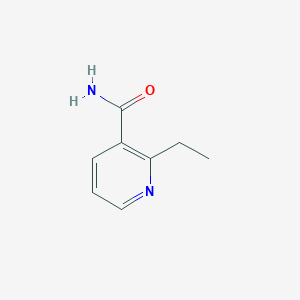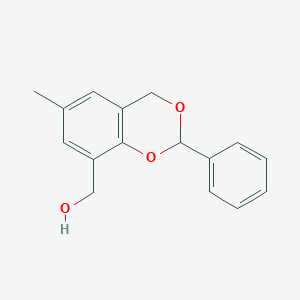
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, also known as MDBM, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MDBM is a member of the benzodioxin family, which is known for its diverse biological activities. In
科学研究应用
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have a variety of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
作用机制
The exact mechanism of action of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. This, in turn, can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
生化和生理效应
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. Additionally, studies have suggested that (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to be relatively stable and non-toxic, which makes it a safe compound to work with in the lab. However, one limitation of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its efficacy in specific applications.
未来方向
There are many potential future directions for research on (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol. One area of interest is in the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research could be focused on understanding the exact mechanism of action of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, which could lead to the development of more targeted therapies for a variety of diseases. Finally, research could be focused on exploring the potential neuroprotective properties of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, which could have significant implications for the treatment of neurodegenerative diseases.
合成方法
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylacetone with methylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then treated with paraformaldehyde and hydrochloric acid to yield (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol.
属性
CAS 编号 |
159150-87-5 |
|---|---|
产品名称 |
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
分子式 |
C16H16O3 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
InChI |
InChI=1S/C16H16O3/c1-11-7-13(9-17)15-14(8-11)10-18-16(19-15)12-5-3-2-4-6-12/h2-8,16-17H,9-10H2,1H3 |
InChI 键 |
XEBXYCIUFJFKOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
同义词 |
4H-1,3-Benzodioxin-8-methanol,6-methyl-2-phenyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3E,9E)-16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B127946.png)
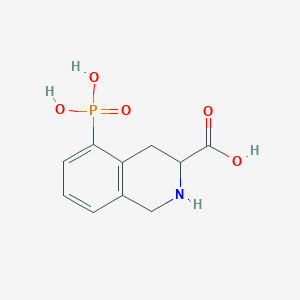

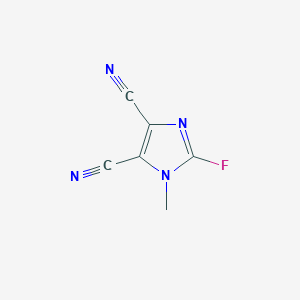
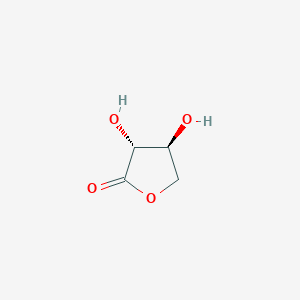
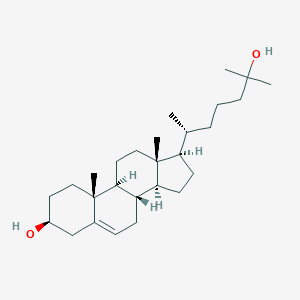
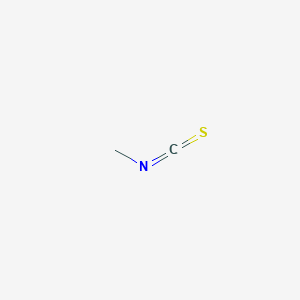
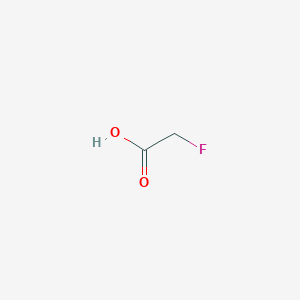
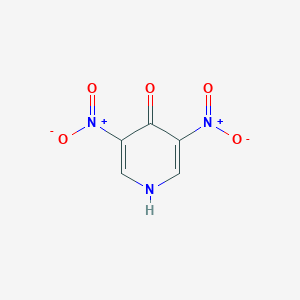
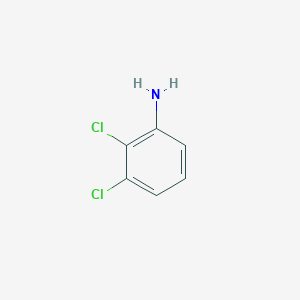
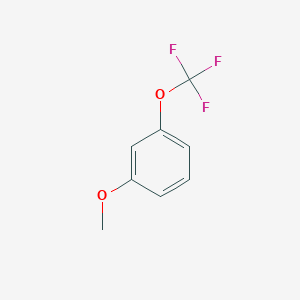
![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)
